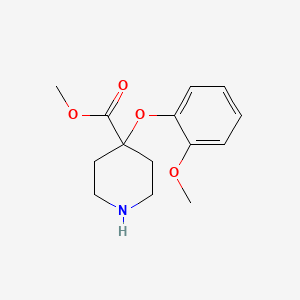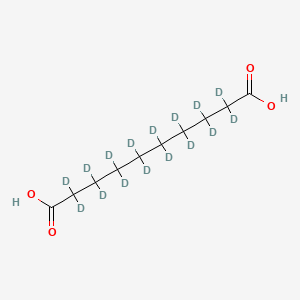
Methyl 4-(2-methoxyphenoxy)-4-piperidinecarboxylate
Overview
Description
Methyl 4-(2-methoxyphenoxy)-4-piperidinecarboxylate (MMPPC) is a compound that has been studied for its potential applications in scientific research and laboratory experiments. MMPPC is a derivative of phenoxyacetic acid, and it has been the subject of several studies in recent years.
Scientific Research Applications
Methyl 4-(2-methoxyphenoxy)-4-piperidinecarboxylate has been studied for its potential applications in scientific research. It has been used in studies of enzyme inhibition, drug metabolism, and signal transduction. It has also been used in studies of the effects of various drugs on the human body, including the effects of opioids and other pain medications. Additionally, Methyl 4-(2-methoxyphenoxy)-4-piperidinecarboxylate has been studied in the context of cancer research, as it has been found to inhibit the growth of certain types of cancer cells.
Mechanism of Action
Methyl 4-(2-methoxyphenoxy)-4-piperidinecarboxylate has been found to act as an inhibitor of certain enzymes, including cytochrome P450 enzymes and monoamine oxidase (MAO) enzymes. It has also been found to inhibit signal transduction pathways, such as the MAPK pathway, which is involved in the regulation of cell growth and differentiation. Additionally, Methyl 4-(2-methoxyphenoxy)-4-piperidinecarboxylate has been found to inhibit the activity of certain drug transporters, such as P-glycoprotein.
Biochemical and Physiological Effects
Methyl 4-(2-methoxyphenoxy)-4-piperidinecarboxylate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cytochrome P450 enzymes and MAO enzymes. Additionally, it has been found to inhibit the activity of certain drug transporters, such as P-glycoprotein. It has also been found to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
Methyl 4-(2-methoxyphenoxy)-4-piperidinecarboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is a relatively non-toxic compound, making it safe for use in laboratory experiments. However, it is important to note that Methyl 4-(2-methoxyphenoxy)-4-piperidinecarboxylate can be toxic in high concentrations, and it should be used with caution.
Future Directions
There are several potential future directions for the use of Methyl 4-(2-methoxyphenoxy)-4-piperidinecarboxylate in scientific research. It could be used to study the effects of drugs on the human body, as well as the effects of certain drugs on cancer cells. Additionally, it could be used to study the effects of certain enzymes on signal transduction pathways, as well as the effects of drug transporters on drug metabolism. Additionally, it could be used to study the effects of various drugs on the immune system. Finally, it could be used to study the effects of various drugs on the central nervous system.
properties
IUPAC Name |
methyl 4-(2-methoxyphenoxy)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-11-5-3-4-6-12(11)19-14(13(16)18-2)7-9-15-10-8-14/h3-6,15H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMJZKLYWZFFSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2(CCNCC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-methoxyphenoxy)piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1469517.png)






![6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1469525.png)
![2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1469527.png)


